N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3OS/c16-15(17,18)11-3-1-10(2-4-11)13(22)20-12-5-7-21(9-12)14-19-6-8-23-14/h1-4,6,8,12H,5,7,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIWZGSGXUJBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of hydroxybenzotriazole (HOBT) and dimethylformamide (DMF) as the solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of thiazole and pyrrolidine derivatives with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the biochemical pathways involving thiazole and pyrrolidine rings.
Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are involved in bacterial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in the metabolic pathways of bacteria and cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide-Based Ligands
Compound 9h : N-(4-(4-(4-cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide
- Key Differences: Core Structure: Shares a benzamide backbone but substitutes the pyrrolidine-thiazole group with a diazepane-cyanopyridine moiety. Substituents: Uses a thiophen-3-yl group instead of trifluoromethyl on the benzene ring. Pharmacological Implications: The diazepane-cyanopyridine chain may enhance solubility but reduce metabolic stability compared to the pyrrolidine-thiazole group in the target compound .
Compound 9i : 4-(thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide
- Key Differences: Heterocycle: Replaces the pyrrolidine-thiazole with a diazepane-trifluoromethylpyridine system. Trifluoromethyl Placement: The trifluoromethyl group is on the pyridine ring rather than the benzene.
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)
- Key Differences: Substituents: Adds a methylmorpholinylmethoxy group and a methylthiazole to the benzamide core. Trifluoromethyl Placement: Located on a pyrimidine ring in the side chain. Pharmacological Role: Explicitly identified as a purinoreceptor antagonist, suggesting a divergent therapeutic application compared to the target compound .
SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea)
- Key Differences :
- Linker Group : Uses a urea bridge instead of a benzamide.
- Heterocycle : Retains the pyrrolidine ring but substitutes thiazole with a trifluoromethylpyridyl group.
- Target Implications : The urea motif and bromophenyl group may enhance hydrogen bonding and lipophilicity, respectively, for distinct target engagement .
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Key Differences: Substituents: Chloro and nitro groups replace the trifluoromethyl on the benzene ring. Thiazole Substitution: Features a 4-methylthiazole instead of a thiazole-pyrrolidine hybrid.
Comparative Data Table
Key Structural and Functional Insights
Heterocyclic Influence :
- The pyrrolidine-thiazole group in the target compound may enhance rigidity and π-π stacking compared to diazepane-based analogs (e.g., 9h, 9i) .
- Thiazole variants (e.g., filapixant’s methylthiazole) modulate electronic properties and steric bulk, affecting receptor affinity .
Trifluoromethyl Effects :
- The para-trifluoromethyl group on the benzamide core improves metabolic stability and lipophilicity, a feature shared with SB705498’s pyridyl-trifluoromethyl group .
Pharmacological Divergence: Filapixant’s purinoreceptor antagonism highlights how minor structural changes (e.g., morpholinylmethoxy) can redirect biological activity . Urea-based analogs (e.g., SB705498) may target distinct receptor subfamilies compared to benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
